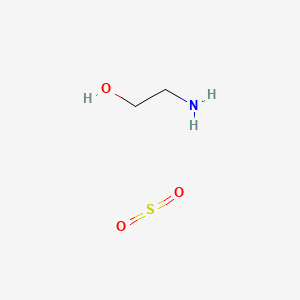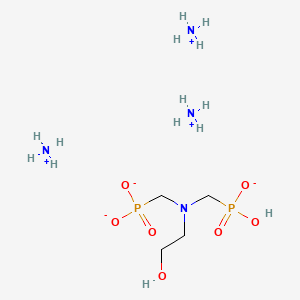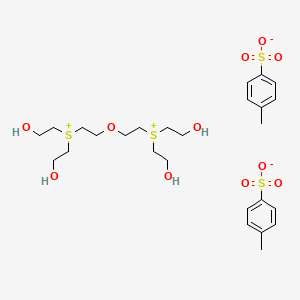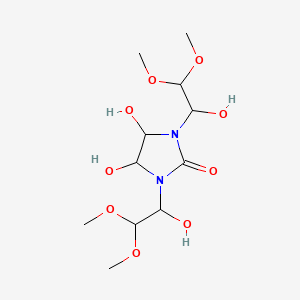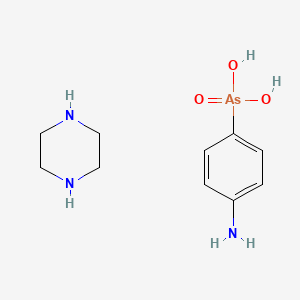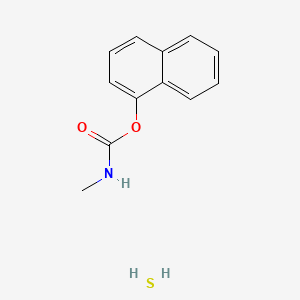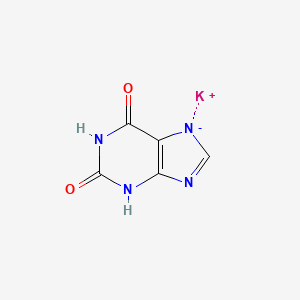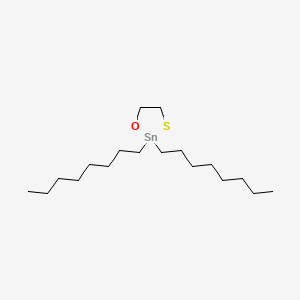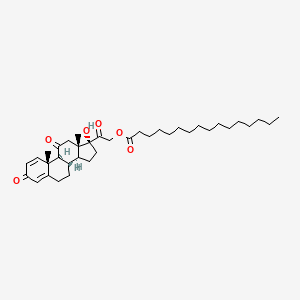
1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((ethylamino)carbonyl)oxime, (2alpha,4Z,5alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((ethylamino)carbonyl)oxime, (2alpha,4Z,5alpha)- is a complex organic compound with a unique structure that includes an oxathiolane ring
Métodos De Preparación
The synthesis of 1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((ethylamino)carbonyl)oxime, (2alpha,4Z,5alpha)- typically involves multiple steps. The synthetic routes often start with the preparation of the oxathiolane ring, followed by the introduction of the dimethyl groups and the ethylamino carbonyl oxime moiety. The reaction conditions usually require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in reactors with continuous monitoring and optimization of reaction parameters to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((ethylamino)carbonyl)oxime, (2alpha,4Z,5alpha)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and acid or base catalysts.
Aplicaciones Científicas De Investigación
1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((ethylamino)carbonyl)oxime, (2alpha,4Z,5alpha)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((ethylamino)carbonyl)oxime, (2alpha,4Z,5alpha)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((ethylamino)carbonyl)oxime, (2alpha,4Z,5alpha)- can be compared with other similar compounds such as:
1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((methylamino)carbonyl)oxime: This compound has a similar structure but with a methylamino group instead of an ethylamino group.
1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((propylamino)carbonyl)oxime: This compound has a propylamino group, which may result in different chemical and biological properties.
The uniqueness of 1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((ethylamino)carbonyl)oxime, (2alpha,4Z,5alpha)- lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
54266-86-3 |
|---|---|
Fórmula molecular |
C8H14N2O3S |
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
[(Z)-[(2S,5S)-2,5-dimethyl-1,3-oxathiolan-4-ylidene]amino] N-ethylcarbamate |
InChI |
InChI=1S/C8H14N2O3S/c1-4-9-8(11)13-10-7-5(2)12-6(3)14-7/h5-6H,4H2,1-3H3,(H,9,11)/b10-7-/t5-,6-/m0/s1 |
Clave InChI |
WCITXJZETUUTTC-MKYBCAMYSA-N |
SMILES isomérico |
CCNC(=O)O/N=C\1/[C@@H](O[C@@H](S1)C)C |
SMILES canónico |
CCNC(=O)ON=C1C(OC(S1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



